molecular formula C18H13Cl2N3O2 B12165189 N-(2-chlorophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(2-chlorophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B12165189
M. Wt: 374.2 g/mol
InChI Key: RQQPPZSYTFYUTR-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of chlorophenyl groups and a pyridazinone core suggests that this compound may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced via nucleophilic aromatic substitution reactions using chlorobenzene derivatives and suitable nucleophiles.

    Acetamide Formation: The final step involves the acylation of the pyridazinone derivative with chloroacetyl chloride or similar reagents to form the acetamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives or reduced pyridazinone cores.

    Substitution: The chlorophenyl groups can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitutions, while electrophilic substitutions may require catalysts like aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Structural Characteristics

The compound is characterized by the following molecular properties:

  • Molecular Formula : C19H15Cl2N3O2
  • Molecular Weight : 388.2 g/mol
  • CAS Number : 1246055-83-3

The structure features a chlorophenyl group linked to a pyridazine moiety, which is significant in modulating biological activity due to its ability to interact with various biological targets.

Inhibition of Monoamine Oxidase (MAO)

Recent studies have highlighted the compound's potential as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. MAO inhibitors are crucial in treating neurodegenerative diseases such as Parkinson's disease. The structure-activity relationship (SAR) indicates that specific substitutions on the pyridazine ring enhance inhibitory potency against MAO-B, which is particularly relevant for neuroprotection .

Anti-inflammatory Properties

Research has demonstrated that derivatives of pyridazine compounds exhibit anti-inflammatory effects. These compounds have shown moderate inhibition of inflammatory markers, suggesting their potential use in treating inflammatory diseases. The anti-inflammatory activity is often linked to the ability to inhibit pro-inflammatory cytokines and enzymes .

Antidiabetic Activity

Some studies have investigated the compound's effects on α-glucosidase inhibition, a key enzyme in carbohydrate metabolism. Inhibition of this enzyme can help manage postprandial blood glucose levels, making it a candidate for antidiabetic drug development .

Table: Summary of Biological Activities

Activity TypeMechanism/TargetReference
MAO InhibitionCompetitive inhibition
Anti-inflammatoryCytokine inhibition
α-Glucosidase InhibitionModulation of carbohydrate metabolism

Notable Research Findings

  • MAO-B Inhibition : A study revealed that N-(2-chlorophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide exhibited significant MAO-B inhibitory activity with an IC50 value indicating effective binding and inhibition .
  • Anti-inflammatory Effects : Another investigation found that derivatives with similar structures showed reduced levels of inflammatory cytokines in vitro, suggesting therapeutic potential for chronic inflammatory conditions .
  • Antidiabetic Potential : Research indicated that certain derivatives could effectively inhibit α-glucosidase activity, providing a basis for further exploration in diabetes management .

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide would depend on its specific biological targets. Generally, compounds with pyridazinone cores can interact with various enzymes, receptors, or ion channels, modulating their activity. The chlorophenyl groups may enhance binding affinity or selectivity towards specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide: can be compared with other pyridazinone derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of two chlorophenyl groups, which may confer distinct biological activities and physicochemical properties compared to other similar compounds.

Biological Activity

N-(2-chlorophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyridazine ring and chlorophenyl groups, suggest various biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H19ClN6O2C_{21}H_{19}ClN_{6}O_{2} with a molecular weight of 422.9 g/mol. The compound exhibits structural characteristics that facilitate interactions with biological targets, making it a subject of interest for pharmacological studies.

PropertyValue
Molecular FormulaC21H19ClN6O2
Molecular Weight422.9 g/mol
CAS Number1401604-27-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include the use of oxidizing agents and nucleophiles. Optimization of synthetic routes is crucial to enhance yield and purity while adhering to green chemistry principles. Preliminary studies indicate that the compound can be synthesized through various methodologies, leading to potential modifications that could enhance its biological activity .

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biological pathways. The presence of the chlorophenyl group enhances its reactivity, potentially influencing processes such as:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in disease pathways, similar to other compounds containing pyridazine rings.
  • Receptor Modulation : It may bind to specific receptors, altering their function and leading to therapeutic effects.

Pharmacological Studies

Preliminary pharmacological evaluations suggest that this compound exhibits promising effects in various biological assays. For instance:

  • Antimicrobial Activity : Research indicates that similar compounds with pyridazine structures have shown antimicrobial properties, suggesting potential applications in treating infections .
  • Cognitive Enhancement : Given the structural similarities with compounds targeting acetylcholinesterase (AChE), there is potential for this compound to exhibit cognitive-enhancing effects relevant to neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

Recent studies have focused on the interaction of similar compounds with biological systems:

  • Alzheimer's Disease Models : Compounds with thiazole and pyridazine cores have demonstrated significant AChE inhibitory activity, which is crucial for maintaining acetylcholine levels in the brain . This suggests that this compound may also possess similar properties.
  • Antimicrobial Efficacy : A study on related pyridazine derivatives revealed notable antimicrobial activities against various pathogens, indicating that modifications in the structure can lead to enhanced efficacy against microbial infections .

Properties

Molecular Formula

C18H13Cl2N3O2

Molecular Weight

374.2 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C18H13Cl2N3O2/c19-13-6-2-1-5-12(13)15-9-10-18(25)23(22-15)11-17(24)21-16-8-4-3-7-14(16)20/h1-10H,11H2,(H,21,24)

InChI Key

RQQPPZSYTFYUTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3Cl)Cl

Origin of Product

United States

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